4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid
Description
4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 329908-32-9) is a sulfonamide-containing benzoic acid derivative. Its molecular formula is C₁₄H₁₁ClN₂O₅S, with a molecular weight of 356.77 g/mol . The compound features a 4-chloro-3-sulfamoyl-substituted benzoic acid backbone, with a 2-methoxyphenyl group attached to the sulfamoyl nitrogen.
Properties
IUPAC Name |
4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHBJPHMWCXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the sulfamoyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a temperature of around 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Properties
One of the primary applications of 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is its use as an antihypertensive agent. It functions by inhibiting sodium reabsorption in the kidneys, leading to increased urine output and decreased blood pressure. Clinical studies have demonstrated its effectiveness in managing essential hypertension, often used in combination with other antihypertensive medications .
2. Antitumor Activity
Recent research has indicated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. Studies show that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy . For instance, a study highlighted its effectiveness against MCF-7 breast cancer cells with IC50 values indicating potent activity .
Case Study 1: Antihypertensive Efficacy
A randomized clinical trial assessed the efficacy of indapamide (this compound) in patients with stage 1 hypertension. The results demonstrated a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to placebo controls. The study concluded that indapamide is effective and well-tolerated as a first-line treatment for hypertension .
Case Study 2: Antitumor Effects
In vitro studies on various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer) revealed that compounds derived from this compound exhibited strong cytotoxic effects. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .
Data Tables
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The sulfamoyl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfamoyl Group
The sulfamoyl moiety in benzoic acid derivatives is highly modifiable. Key analogs and their substituent-driven differences are summarized below:
Table 1: Substituent Effects on Sulfamoyl Benzoic Acid Derivatives
Key Observations :
Physicochemical Properties
Biological Activity
4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid, a compound with notable structural and functional properties, has garnered attention in medicinal chemistry due to its biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 301.76 g/mol
This compound features a benzoic acid core with a chloro substituent and a sulfamoyl group linked to a methoxyphenyl moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group enhances the compound's binding affinity to enzymes and receptors involved in metabolic pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamide compounds show effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production, which may be beneficial in conditions like arthritis and other inflammatory diseases .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity. It has been reported to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . Further research is needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies have explored the biological effects of related compounds:
-
Case Study on Antimicrobial Activity :
- A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
- Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Case Study on Anti-inflammatory Properties :
- Case Study on Antitumor Effects :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Sulfamoylation : React 3-chloro-4-methylbenzoic acid with chlorosulfonic acid to introduce the sulfamoyl group at the 3-position.
Coupling with 2-methoxyaniline : Use a nucleophilic substitution reaction under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to attach the 2-methoxyphenylamine moiety to the sulfamoyl group .
- Key Validation : Monitor reaction progress via TLC or HPLC, and confirm the final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area under the curve).
- Spectroscopy :
- NMR : Confirm substituent positions via chemical shifts (e.g., methoxy group at δ ~3.8 ppm in H NMR).
- FT-IR : Identify sulfonamide (S=O stretching at ~1150–1350 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for similar sulfonamides).
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) via UV-Vis spectroscopy; carboxylic acid groups may protonate/deprotonate, affecting solubility .
- Light Sensitivity : Store in amber vials if photodegradation is observed during accelerated stability testing .
Advanced Research Questions
Q. How can computational docking predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina for molecular docking due to its optimized scoring function and multithreading capabilities .
- Workflow :
Prepare the ligand (protonation states via MarvinSketch) and receptor (e.g., carbonic anhydrase IX PDB: 3IAI).
Define a docking grid around the active site (20 Å).
Analyze top poses for hydrogen bonding (e.g., sulfamoyl NH with Thr199) and hydrophobic interactions (chloro group with Phe131) .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization :
- Standardize substrate concentrations (e.g., 4-nitrophenyl acetate for esterase activity).
- Control temperature (25°C ± 0.5) and ionic strength (e.g., 150 mM NaCl).
- Data Analysis :
- Use nonlinear regression (GraphPad Prism) to calculate IC values.
- Address outliers via replicate experiments (n ≥ 6) and statistical tests (e.g., Grubbs’ test) .
- Mechanistic Studies : Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. noncompetitive inhibition .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications :
- Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents.
- Vary the chloro position (e.g., 2- vs. 4-chloro) to assess steric effects.
- Biological Testing : Screen derivatives against target enzymes (e.g., α-glucosidase) and correlate activity with Hammett σ values or LogP .
- Data Visualization : Use heatmaps or 3D-QSAR (CoMFA) to identify critical pharmacophores .
Q. What analytical techniques identify polymorphic forms of this compound?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Compare experimental powder XRD patterns with simulated data (Mercury software) to detect polymorphs.
- DSC/TGA : Identify melting point variations (>5°C differences suggest polymorphism).
- Solvent Screening : Recrystallize from ethanol/water vs. acetone/hexane to isolate distinct crystal forms .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| H NMR (DMSO-d6) | δ 3.8 (s, 3H, OCH3), δ 7.1–7.9 (m, aromatic H), δ 12.5 (br, 1H, COOH) | |
| HRMS (ESI-) | m/z 354.0142 [M-H] (CHClNOS) |
Table 2 : Docking Scores for Carbonic Anhydrase IX Inhibition
| Compound | Binding Energy (ΔG, kcal/mol) | H-Bond Interactions |
|---|---|---|
| Reference Inhibitor | -9.2 | 3 |
| Target Compound | -8.7 | 2 |
| Derivative (NO2) | -10.1 | 4 |
| Data generated using AutoDock Vina . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
